molecular formula C16H22Cl2Zr B6298222 Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride CAS No. 73364-09-7

Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride

Cat. No.: B6298222
CAS No.: 73364-09-7
M. Wt: 376.5 g/mol
InChI Key: ZSWPSLYHSPHMNT-UHFFFAOYSA-L
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Description

Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride is an organometallic compound that features zirconium as its central metal atom This compound is part of the metallocene family, which is characterized by the presence of cyclopentadienyl ligands bound to a metal center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride typically involves the reaction of zirconium tetrachloride with n-propylcyclopentadienyl ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction can be represented as follows:

ZrCl4+2(C5H4C3H7)(C5H4C3H7)2ZrCl2ZrCl_4 + 2 (C_5H_4C_3H_7) \rightarrow (C_5H_4C_3H_7)_2ZrCl_2 ZrCl4​+2(C5​H4​C3​H7​)→(C5​H4​C3​H7​)2​ZrCl2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure conditions. The use of solvents such as toluene or hexane is common to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions

Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.

    Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.

    Substitution: Substitution reactions typically involve the use of Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Zirconium dioxide (ZrO_2)

    Reduction: Lower oxidation state zirconium compounds

    Substitution: Various organozirconium compounds

Scientific Research Applications

Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.

    Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: Research is ongoing into its potential use in targeted drug delivery systems.

    Industry: It is used in the production of advanced materials, including high-performance polymers and composites.

Mechanism of Action

The mechanism by which bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride exerts its effects involves the coordination of the cyclopentadienyl ligands to the zirconium center. This coordination stabilizes the metal center and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as polymerization or biological imaging.

Comparison with Similar Compounds

Similar Compounds

  • Bis-(n-propylcyclopentadienyl)-magnesium
  • Bis-(n-propylcyclopentadienyl)-iron
  • Bis-(n-propylcyclopentadienyl)-nickel

Uniqueness

Bis-(n-propylcyclopentadienyl)-zirconium(IV)-dichloride is unique due to its high stability and reactivity, making it an effective catalyst in various chemical reactions. Its ability to form stable complexes with a wide range of ligands also sets it apart from similar compounds.

Properties

IUPAC Name

dichlorozirconium(2+);2-propylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H11.2ClH.Zr/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H;/q2*-1;;;+4/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWPSLYHSPHMNT-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C[CH-]C=C1.CCCC1=C[CH-]C=C1.Cl[Zr+2]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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